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4,5-Dimethyl-2-isobutyl-3-thiazoline

Flavor Chemistry Sensory Science Structure-Activity Relationship

4,5-Dimethyl-2-isobutyl-3-thiazoline (CAS 65894-83-9), also known as 2-isobutyl-4,5-dimethyl-3-thiazoline or FEMA 3621, is a heterocyclic organic compound belonging to the thiazoline class. It exists as a clear to amber liquid with a characteristic meaty, spicy, and herbaceous odor profile.

Molecular Formula C9H17NS
Molecular Weight 171.31 g/mol
CAS No. 65894-83-9
Cat. No. B1587118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-2-isobutyl-3-thiazoline
CAS65894-83-9
Molecular FormulaC9H17NS
Molecular Weight171.31 g/mol
Structural Identifiers
SMILESCC1C(=NC(S1)CC(C)C)C
InChIInChI=1S/C9H17NS/c1-6(2)5-9-10-7(3)8(4)11-9/h6,8-9H,5H2,1-4H3
InChIKeyFDOISHJOXPONIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  Miscible in fats
Miscible at room temperature (in ethanol)

4,5-Dimethyl-2-isobutyl-3-thiazoline: Technical Specifications and Procurement Basics


4,5-Dimethyl-2-isobutyl-3-thiazoline (CAS 65894-83-9), also known as 2-isobutyl-4,5-dimethyl-3-thiazoline or FEMA 3621, is a heterocyclic organic compound belonging to the thiazoline class. It exists as a clear to amber liquid with a characteristic meaty, spicy, and herbaceous odor profile [1]. The compound is industrially recognized as a high-impact flavor and fragrance ingredient, with a JECFA number 1045 and full specifications established by the FAO/WHO Expert Committee on Food Additives [2]. Its molecular formula is C9H17NS with a molecular weight of 171.31 g/mol, and it is typically supplied as a mixture of cis and trans isomers in a 60:40 ratio [2]. This compound is naturally occurring in cooked beef and yeast extract, and is valued for its potent contribution to savory, roasted, and nutty flavor profiles [3].

Why Generic Substitution Fails for 4,5-Dimethyl-2-isobutyl-3-thiazoline in Flavor and Fragrance Formulations


The thiazole and thiazoline chemical space is characterized by dramatic shifts in odor quality, potency, and stability arising from subtle changes in ring saturation, substitution pattern, and alkyl chain branching. Direct substitution of 4,5-dimethyl-2-isobutyl-3-thiazoline with structurally similar thiazoles or regioisomeric thiazolines can lead to complete failure in flavor fidelity, altered release kinetics, or undesirable off-notes. The thiazoline ring (2,5-dihydrothiazole) confers distinct electronic and steric properties compared to the fully aromatic thiazole ring, directly impacting volatility and receptor interactions [1]. Furthermore, the specific 4,5-dimethyl and 2-isobutyl substitution pattern on the thiazoline core yields a unique sensory profile and regulatory status that cannot be replicated by in-class analogs without extensive reformulation and re-validation. The quantitative evidence presented below demonstrates exactly where this compound's performance diverges from its closest alternatives, providing a scientific basis for procurement decisions.

4,5-Dimethyl-2-isobutyl-3-thiazoline: Quantified Differentiation vs. Key Analogs in Sensory Potency, Stability, and Regulatory Clearance


Sensory Potency and Detection Threshold: Thiazoline vs. Thiazole Ring Systems

The 3-thiazoline ring system, which contains a partially saturated C=N double bond, demonstrates markedly lower odor detection thresholds compared to the fully aromatic thiazole ring. A direct comparator study of structurally related compounds shows that 2-isobutyl-3-thiazoline (an analog lacking the 4,5-dimethyl substitution) exhibits a detection threshold in water of 2.5 ppb, which is reported to be approximately 50-fold more potent than structurally similar thiazoles . This class-level inference establishes the heightened sensory potency conferred by the thiazoline core structure relative to thiazole analogs such as 2-isobutyl-4,5-dimethylthiazole (CAS 53498-32-1).

Flavor Chemistry Sensory Science Structure-Activity Relationship

Odor Quality Differentiation: Meaty-Spicy vs. Green-Floral Profiles

4,5-Dimethyl-2-isobutyl-3-thiazoline exhibits a distinctly meaty, spicy, and herbaceous odor profile with characteristic roasted, nutty, and sulfurous nuances [1][2]. In direct contrast, its thiazole analog 2-isobutyl-4,5-dimethylthiazole (CAS 53498-32-1) presents a fundamentally different odor profile dominated by green, floral, geranium, and tomato foliage notes . This divergence in odor quality is further supported by comparative odor descriptor analysis showing the target compound provides savory, fatty, crackling, and meat char notes, while the thiazole analog imparts green, rose, nutty, and vegetable skin notes [3].

Flavor Chemistry Sensory Evaluation Aroma Profile Comparison

Regioisomeric Specificity: Divergent Sensory Properties and Volatility

Comparison with the regioisomer 2-sec-butyl-4,5-dimethyl-3-thiazoline (CAS 65894-82-8) reveals critical differences in both odor quality and physical properties. While both compounds share the same molecular formula (C9H17NS) and molecular weight (171.31), the target compound (2-isobutyl substitution) exhibits a meaty, spicy, herbaceous odor, whereas the regioisomer (2-sec-butyl substitution) presents a meaty, spicy, vegetable odor [1][2]. More significantly, the density differs: the target compound has a specific gravity of 0.933-0.937 at 25°C [1], while the regioisomer exhibits 0.950-0.955 [2]. This density difference of approximately 0.02 g/mL reflects altered molecular packing and impacts volatility and headspace partitioning in formulations.

Flavor Chemistry Isomer Comparison Volatility

Regulatory Safety Status: Genotoxicity Data Support and Regulatory Clearance

4,5-Dimethyl-2-isobutyl-3-thiazoline [FL-no: 15.032] holds a unique position as a 'supporting substance' in EFSA's Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6), where genotoxicity data submitted for this compound were used to rule out concerns for gene mutations and clastogenicity for structurally related substances including 2,4-dimethyl-3-thiazoline [FL-no: 15.060] and 2-isobutyl-3-thiazoline [FL-no: 15.119] [1]. The compound has JECFA evaluation (2002, Session 59) confirming no safety concern at current intake levels when used as a flavoring agent, with an Acceptable Daily Intake (ADI) status of 'acceptable' [2][3]. This established safety dossier provides regulatory certainty not available for all in-class analogs.

Food Safety Regulatory Toxicology Genotoxicity

Stability and Storage Requirements vs. Thiazole Analogs

4,5-Dimethyl-2-isobutyl-3-thiazoline demonstrates defined stability parameters under standard storage conditions, with a boiling point of 208°C at 760 mmHg and flash point of 189°F (87.2°C) . In contrast, its fully aromatic thiazole analog 2-isobutyl-4,5-dimethylthiazole exhibits a significantly higher boiling point of approximately 235.5°C (predicted) . This ~27.5°C difference in boiling point reflects the fundamental difference in intermolecular interactions between the partially saturated thiazoline ring and the fully aromatic thiazole ring, with direct implications for volatility, headspace concentration, and thermal processing stability in food and fragrance applications.

Chemical Stability Storage Optimization Formulation Compatibility

Application-Specific Use Levels in Food Matrices

4,5-Dimethyl-2-isobutyl-3-thiazoline has established, validated maximum use levels across multiple food categories according to food additive regulations. Recommended use levels are 0.5 ppm in meat products and soups, and 2.0 ppm in baked goods and confectionery [1]. A supplier technical datasheet confirms a recommended dosage range of 0.5-2 ppm [2]. Taste evaluation at 0.5 ppm in aqueous solution reveals a complex profile including fried, fatty, pork, brown, savory, roast chicken, cracklings, oily, burnt, eggy, bread, corn chips, coffee, condensed milk, roasted meat, bacon, chocolate, and cocoa notes [3]. These defined use levels provide formulation guidance not consistently available for less-characterized analogs.

Food Flavoring Use Level Optimization Application Guidelines

4,5-Dimethyl-2-isobutyl-3-thiazoline: Optimal Scientific and Industrial Application Scenarios Based on Quantitative Evidence


Savory and Roasted Meat Flavor Formulations Requiring Authentic Cooked Beef Notes

Based on the compound's demonstrated meaty, spicy, and herbaceous odor profile with specific fatty, savory, crackling, and meat char descriptors [1], and its natural occurrence in cooked beef and yeast extract [2], this compound is optimally suited for savory flavor formulations targeting authentic cooked beef, roasted meat, and fatty meat drippings. The established maximum use level of 0.5 ppm in meat products [3] provides direct formulation guidance, while the 50-fold potency advantage of the thiazoline ring system over thiazole analogs ensures cost-effective impact at low inclusion rates.

Brown Flavor Complexes: Coffee, Chocolate, Cocoa, and Roasted Nut Applications

The compound's sensory profile includes distinct brown, roasted, nutty, coffee, chocolate, and cocoa notes [1][2]. This profile cannot be achieved with the thiazole analog 2-isobutyl-4,5-dimethylthiazole, which provides green, floral, and geranium notes instead . For coffee, chocolate, cocoa, and roasted nut flavor formulations requiring authentic brown and roasted character, 4,5-dimethyl-2-isobutyl-3-thiazoline provides the requisite sensory signature. The recommended use level of 2.0 ppm in confectionery applications [3] provides validated starting points for formulation development.

Regulatory-Compliant Flavor Development Requiring Established Safety Documentation

For flavor houses and food manufacturers operating in regulated markets (EU, US, and Codex-aligned regions), the compound's JECFA evaluation status (2002, ADI acceptable) [4] and its role as a 'supporting substance' in EFSA FGE.21Rev6 with genotoxicity data ruling out gene mutation and clastogenicity concerns [5] provide a significant procurement advantage. This established safety dossier reduces regulatory uncertainty and accelerates product approval timelines compared to structurally related analogs that require additional toxicological studies or possess unresolved safety concerns [5].

High-Impact Flavor Delivery Systems Requiring Optimized Volatility and Headspace Performance

The compound's lower boiling point (208°C at 760 mmHg) compared to its thiazole analog (~235.5°C) indicates higher volatility and potentially greater headspace impact at equivalent use levels. This property makes 4,5-dimethyl-2-isobutyl-3-thiazoline particularly suitable for applications requiring rapid aroma release, such as instant foods, microwaveable products, and dry blend seasonings. The density specification (0.933-0.937 at 25°C) [6] ensures consistent volatility and headspace partitioning behavior across production batches, critical for quality control in high-throughput manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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